![molecular formula C16H27BN2O2S B3049529 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester CAS No. 2096336-20-6](/img/structure/B3049529.png)
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester
Overview
Description
“5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096336-20-6 . It has a molecular weight of 323.29 . The IUPAC name for this compound is 1-methyl-4-(((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1λ3-thiophen-2-yl)methyl)piperazine .
Synthesis Analysis
The compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for the compound is 1S/C16H28BN2O2S/c1-15(2)16(3,4)21-17(20-15)14-7-6-13(22-14)12-19-10-8-18(5)9-11-19/h6-7,22H,8-12H2,1-5H3 .Chemical Reactions Analysis
The compound can be used as a reactant in the palladium-catalyzed Suzuki coupling reaction for the preparation of heteroaryl derivatives .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C .Scientific Research Applications
Synthesis and Medicinal Chemistry
5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester is a compound that finds utility in the synthesis of various medicinally relevant structures. For instance, it has been used in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are key intermediates in medicinal chemistry and drug discovery projects. These compounds have been synthesized through palladium-mediated α-arylation and Suzuki coupling, demonstrating the versatility of boronic esters in facilitating the connection of organic building blocks for complex molecule synthesis (Havel et al., 2018).
Analytical Challenges and Strategies
The analysis of pinacolboronate esters like this compound presents unique challenges due to their facile hydrolysis to the corresponding boronic acids. Innovative analytical strategies have been developed to address these challenges, involving non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase chromatography to ensure stability and adequate separation of these reactive compounds (Zhong et al., 2012).
Material Science and Polymer Chemistry
In material science, boronic esters are employed in the synthesis of advanced materials, such as hyperbranched polythiophenes, which have nearly 100% branching degrees. The use of boronic esters in catalyst-transfer Suzuki–Miyaura coupling reactions demonstrates their role in creating highly branched polymers with significant potential in electronic and optical applications (Segawa et al., 2013).
Mechanism of Action
Target of Action
It is known that boronic esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many bioactive compounds . Therefore, it indirectly influences various biochemical pathways through the final products of these syntheses.
Result of Action
Its primary role is as a reagent in chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction . The products of these reactions can have various effects depending on their structure and function.
Action Environment
The action of 5-(4-Methylpiperazino)methylthiophene-2-boronic acid, pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, boronic esters are generally stable, but their stability can be affected by factors such as temperature and pH . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2S/c1-15(2)16(3,4)21-17(20-15)14-7-6-13(22-14)12-19-10-8-18(5)9-11-19/h6-7H,8-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSFVUIIEXDKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121051 | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096336-20-6 | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-methyl-4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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